epi-Tulipinolide diepoxide

Vue d'ensemble

Description

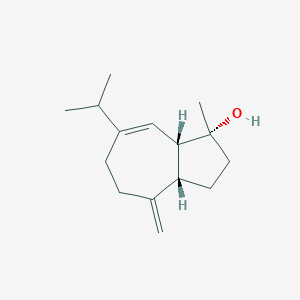

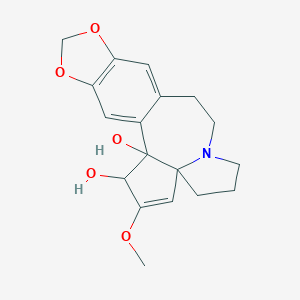

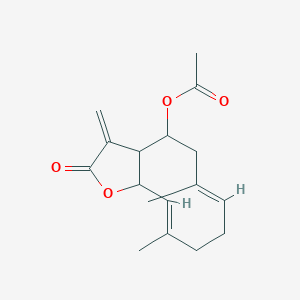

Epi-Tulipinolide diepoxide is a natural compound isolated from the herbs of Liriodendron chinense (Hemsl.) Sarg . It has been found to display cytotoxicity in A375 cells, with an IC50 value of 52.03 μM .

Molecular Structure Analysis

The molecular formula of epi-Tulipinolide diepoxide is C17H22O6 . Its average mass is 322.353 Da and its monoisotopic mass is 322.141632 Da .Physical And Chemical Properties Analysis

Epi-Tulipinolide diepoxide has a density of 1.3±0.1 g/cm3, a boiling point of 463.6±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . Its enthalpy of vaporization is 72.5±3.0 kJ/mol and its flash point is 205.3±28.8 °C . The compound has an index of refraction of 1.544, a molar refractivity of 79.2±0.4 cm3, and a molar volume of 251.0±5.0 cm3 .Applications De Recherche Scientifique

Antimicrobial Activity Against Staphylococcus aureus

Epi-Tulipinolide diepoxide has been identified as having inhibitory activity against Staphylococcus aureus . This suggests potential use in developing new antimicrobial agents, especially considering the increasing resistance of bacteria to conventional antibiotics.

Cytotoxicity in Melanoma Cells

The compound displays cytotoxicity in A375 melanoma cells, with an IC50 value of 52.03 μM . This indicates its potential as a therapeutic agent in treating skin melanoma, a serious form of skin cancer.

Antioxidative Properties

Epi-Tulipinolide diepoxide has shown antioxidative activities . Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases. This property could be harnessed in developing supplements or drugs aimed at preventing oxidative damage.

Chemopreventive Potential

Due to its antioxidative and cytotoxic effects, epi-Tulipinolide diepoxide may have chemopreventive properties . It could potentially be used to prevent or slow down the progression of certain types of cancer.

Inhibition of Cell Proliferation

The compound significantly inhibits the proliferation of melanoma cells . This application is particularly relevant in the field of cancer research, where controlling the rapid growth of cancer cells is a primary objective.

Potential for Skin Care Products

Given its effects on human keratinocyte skin cells, epi-Tulipinolide diepoxide could be explored for use in skin care products . Its ability to influence cell viability suggests it may help in maintaining healthy skin or in treating skin conditions.

Research Tool in Cell Biology

The compound’s impact on cell viability makes it a valuable tool in cell biology research to understand cell death mechanisms and to study the effects of sesquiterpene lactones on cells .

Development of Anti-Cancer Drugs

Epi-Tulipinolide diepoxide’s cytotoxic activity against KB cells indicates its potential in the development of anti-cancer drugs . Its ability to kill cancer cells could be leveraged in creating more effective treatments.

Mécanisme D'action

Epi-Tulipinolide diepoxide, also known as Epitulipinolide diepoxide, is a natural compound isolated from the herbs of Liriodendron chinense . This compound has been studied for its potential biological activities, including its cytotoxicity in A375 cells .

Target of Action

It has been shown to display cytotoxicity in a375 cells , suggesting that it may interact with cellular components involved in cell survival and proliferation.

Mode of Action

It is known to exhibit cytotoxicity in A375 cells , indicating that it may induce cell death or inhibit cell proliferation

Biochemical Pathways

Given its cytotoxic effects on A375 cells , it may influence pathways related to cell survival, apoptosis, or cell cycle regulation. More detailed studies are required to identify the exact pathways and downstream effects.

Result of Action

Epi-Tulipinolide diepoxide has been shown to exhibit cytotoxicity in A375 cells . This suggests that the compound may induce cell death or inhibit cell proliferation, leading to a decrease in the viability of these cells.

Propriétés

IUPAC Name |

[(1S,2R,4R,7R,9R,11R,12R)-4,9-dimethyl-13-methylidene-14-oxo-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]pentadecan-11-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O6/c1-8-12-10(20-9(2)18)7-17(4)11(22-17)5-6-16(3)14(23-16)13(12)21-15(8)19/h10-14H,1,5-7H2,2-4H3/t10-,11-,12-,13+,14-,16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJZWGBZQIZLSZ-KLGRDHRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2(C(O2)CCC3(C(O3)C4C1C(=C)C(=O)O4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@@]2([C@H](O2)CC[C@@]3([C@H](O3)[C@@H]4[C@@H]1C(=C)C(=O)O4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70331792 | |

| Record name | epi-Tulipinolide diepoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

epi-Tulipinolide diepoxide | |

CAS RN |

39815-40-2 | |

| Record name | epi-Tulipinolide diepoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Are there any other bioactive compounds found in Liriodendron tulipifera leaves?

A2: Yes, research indicates that Liriodendron tulipifera leaves are a source of various bioactive compounds. Aside from Epitulipinolide diepoxide, other compounds identified include aporphines like (+)-Norstephalagine and (-)-anonaine, the oxoaporphine liriodenine, the coumarin scopoletin, and the alkaloid lysicamine. Many of these compounds exhibited antioxidant properties, and some, like (-)-anonaine and lysicamine, also showed antiproliferative activity against melanoma cells. [] Additionally, a new β-Ionone compound was also discovered in Liriodendron tulipifera. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1,12-Dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate](/img/structure/B203245.png)

![(11S,12R,15S,24S,25S)-12,25-Dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one](/img/structure/B203614.png)

![[(3S,8R,9R,10R,13R,14S,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B205788.png)